Methyl-2-deoxy-alpha-L-erythro-pentofuranose
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Overview
Description
Methyl-2-deoxy-alpha-L-erythro-pentofuranose: is a chemical compound with the molecular formula C6H12O4 . It is a derivative of deoxyribose, a sugar molecule that is a key component of DNA. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-deoxy-alpha-L-erythro-pentofuranose typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected form of deoxyribose.
Methylation: The hydroxyl group at the anomeric carbon is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Deprotection: Any protecting groups used during the synthesis are removed under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl-2-deoxy-alpha-L-erythro-pentofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl-2-deoxy-alpha-L-erythro-pentofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to DNA and its analogs.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl-2-deoxy-alpha-L-erythro-pentofuranose involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in DNA synthesis and repair.
Pathways Involved: It may influence pathways related to nucleotide metabolism and cellular replication.
Comparison with Similar Compounds
Methyl-2-deoxy-alpha-L-erythro-pentofuranose can be compared with other similar compounds such as:
Deoxyribose: The parent compound from which it is derived.
Methyl-2-deoxy-beta-D-erythro-pentofuranose: A stereoisomer with different spatial arrangement of atoms.
Methyl-2-deoxy-alpha-D-ribofuranoside: Another methylated derivative with a different sugar backbone.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2S,3R,5R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-NGJCXOISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H]([C@@H](O1)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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